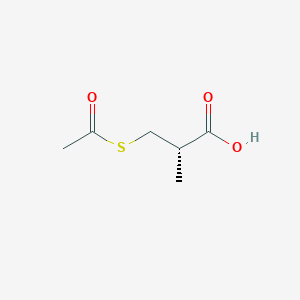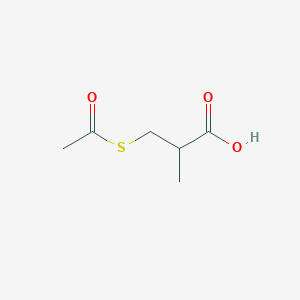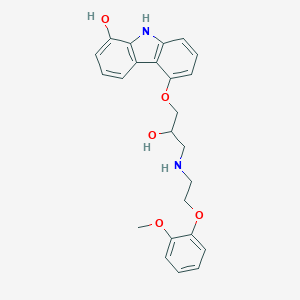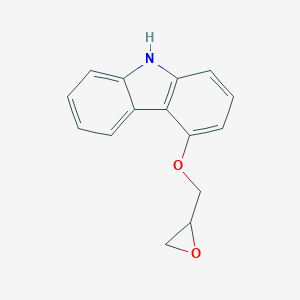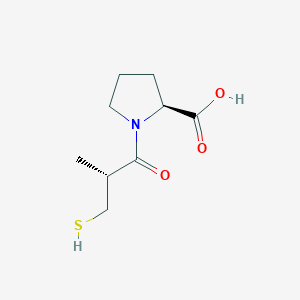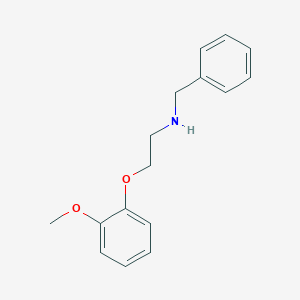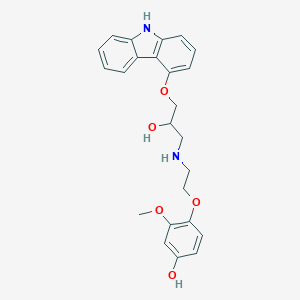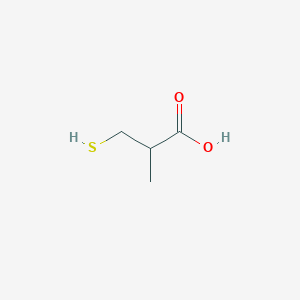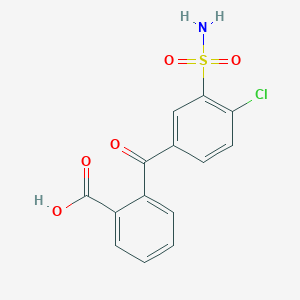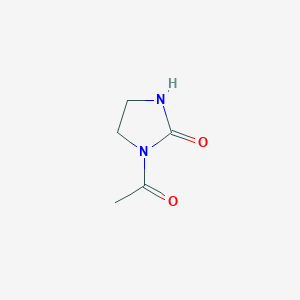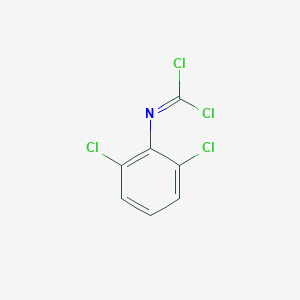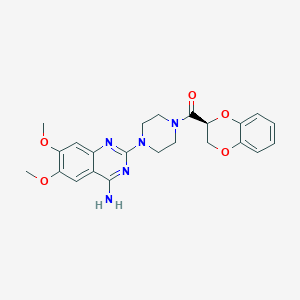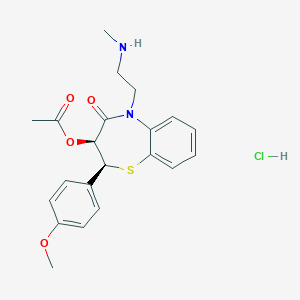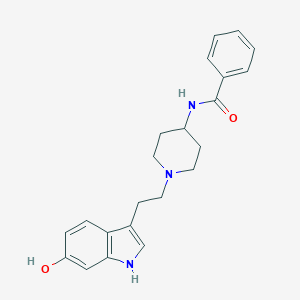
6-Hydroxyindoramin
Vue d'ensemble
Description
6-Hydroxyindoramin belongs to the class of organic compounds known as tryptamines and derivatives . It is characterized by an indole ring substituted at the 3-position by an ethanamine .
Synthesis Analysis
The oxidative metabolism of indoramin is subject to genetic polymorphism, which is probably under the control of the same gene locus as that influencing debrisoquine oxidation . The plasma concentrations of indoramin and 6-hydroxyindoramin were determined by HPLC with fluorimetric detection .Molecular Structure Analysis
The molecular formula of 6-Hydroxyindoramin is C22H26ClN3O2 and its molecular weight is 399.91 .Chemical Reactions Analysis
The oxidative metabolism of indoramin is subject to genetic polymorphism . The plasma concentrations of indoramin and 6-hydroxyindoramin were determined by HPLC with fluorimetric detection .Applications De Recherche Scientifique
Neurotoxicity and Parkinson's Disease Models : 6-Hydroxydopamine (6-OHDA), a related compound to 6-Hydroxyindoramin, is widely used as a neurotoxin in experimental models for Parkinson's disease. It has been found to induce neurotoxicity via extracellular auto-oxidation, leading to oxidative stress and activation of apoptotic pathways in neuronal cells. This makes it a valuable tool for studying the cellular mechanisms of neurodegeneration and Parkinsonian neurodegeneration (Hanrott et al., 2006).
Pharmacokinetics of Indoramin and 6-Hydroxyindoramin : Research on the pharmacokinetics of indoramin and its metabolite 6-hydroxyindoramin has provided insights into their variation among individuals. This research is crucial for understanding how these compounds are processed in the body and their potential therapeutic applications (Pierce et al., 2004).
Effects on Catecholamine Neurons : Studies have shown that intracerebral injection of 6-OHDA can induce degeneration of central dopamine and noradrenaline neurons, offering a method for anatomical and functional studies on central monoamine neurons (Ungerstedt, 1968).
One-Electron Reduction in Neurotoxicity : Research indicates that the one-electron reduction of 6-hydroxydopamine quinone is essential for its neurotoxic effects in dopaminergic neurons. This finding is significant for understanding the molecular mechanisms underlying neurotoxicity and for developing potential neuroprotective strategies (Villa et al., 2013).
Effects on Ingestive Behavior in Rats : Studies using 6-OHDA in rats have explored its effects on ingestive behavior, providing insights into the role of dopamine in appetite regulation and potential implications for disorders like Parkinson's disease (Qian et al., 1998).
Neuronal Protection Studies : Investigations into the neuroprotective effects of compounds like melatonin against 6-OHDA-induced cell damage have furthered our understanding of possible therapeutic interventions for neurodegenerative diseases (Mayo et al., 1999).
Behavioral and Molecular Responses in Parkinson's Models : 6-OHDA lesions in mice have been used to study behavioral and molecular responses relevant to Parkinson's disease and L-DOPA-induced dyskinesia, contributing to our understanding of the disease's progression and treatment (Francardo et al., 2011).
Propriétés
IUPAC Name |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESTIWECYNLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229556 | |
| Record name | 6-Hydroxyindoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyindoramin | |
CAS RN |
79146-88-6 | |
| Record name | N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyindoramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079146886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyindoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



